molecular formula C12H17NS B15262869 N-(3-methylphenyl)thian-3-amine

N-(3-methylphenyl)thian-3-amine

Cat. No.: B15262869
M. Wt: 207.34 g/mol
InChI Key: WQADJWHEDXGNAN-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)thian-3-amine: is an organic compound with the molecular formula C12H17NS It is a derivative of thian-3-amine, where the amine group is substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)thian-3-amine typically involves the reaction of 3-methylphenylamine with thian-3-amine under specific conditions. One common method is the nucleophilic substitution reaction, where the amine group of thian-3-amine reacts with the 3-methylphenyl group in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(3-methylphenyl)thian-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thian-3-amine derivatives.

Scientific Research Applications

N-(3-methylphenyl)thian-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Thian-3-amine: The parent compound without the 3-methylphenyl substitution.

    N-phenylthian-3-amine: A similar compound with a phenyl group instead of a 3-methylphenyl group.

    N-(4-methylphenyl)thian-3-amine: A compound with a 4-methylphenyl group instead of a 3-methylphenyl group.

Uniqueness: N-(3-methylphenyl)thian-3-amine is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and physical properties compared to its analogs. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-(3-methylphenyl)thian-3-amine

InChI

InChI=1S/C12H17NS/c1-10-4-2-5-11(8-10)13-12-6-3-7-14-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3

InChI Key

WQADJWHEDXGNAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2CCCSC2

Origin of Product

United States

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